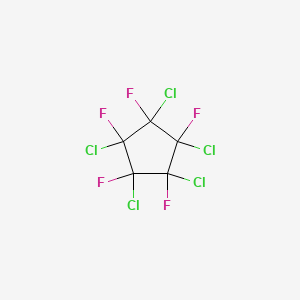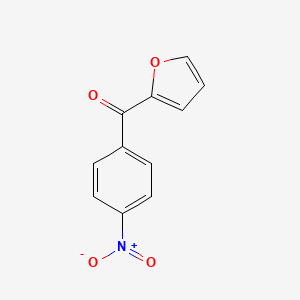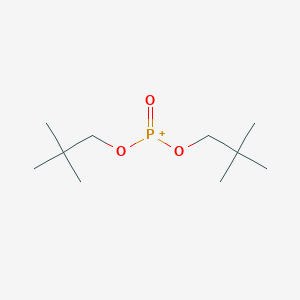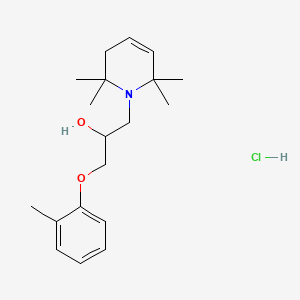
1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is a complex organic compound It is characterized by its unique structure, which includes a pyridine ring, an ethanol group, and a tetramethyl-substituted backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethanol Group: This step might involve the reduction of a corresponding ketone or aldehyde.
Attachment of the 2-Methylphenoxy Group: This can be done through nucleophilic substitution reactions.
Tetramethyl Substitution:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride can undergo various types of chemical reactions:
Oxidation: The ethanol group can be oxidized to a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under appropriate conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while reduction of the pyridine ring would yield a piperidine derivative.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Pyridineethanol Derivatives: Compounds with similar structures but different substituents on the pyridine ring or ethanol group.
Phenoxyalkyl Compounds: Compounds with phenoxy groups attached to alkyl chains.
Tetramethyl Substituted Compounds: Compounds with multiple methyl groups attached to the backbone.
Uniqueness
1(2H)-Pyridineethanol, 3,6-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
23793-70-6 |
|---|---|
Fórmula molecular |
C19H30ClNO2 |
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
1-(2-methylphenoxy)-3-(2,2,6,6-tetramethyl-3H-pyridin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H29NO2.ClH/c1-15-9-6-7-10-17(15)22-14-16(21)13-20-18(2,3)11-8-12-19(20,4)5;/h6-11,16,21H,12-14H2,1-5H3;1H |
Clave InChI |
LAUQWAOQJBVVAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(CN2C(CC=CC2(C)C)(C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


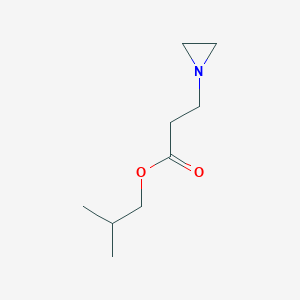
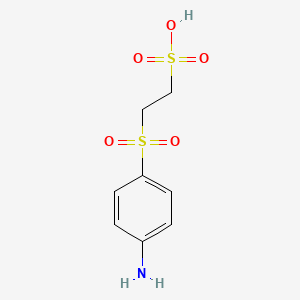
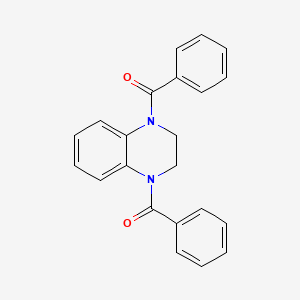
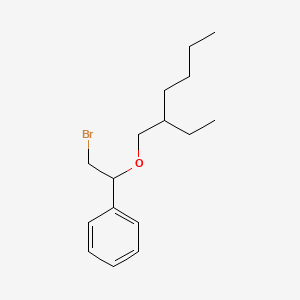
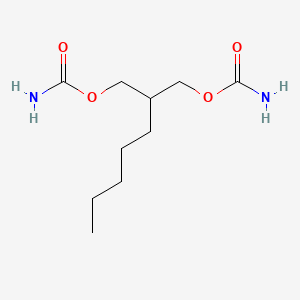

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
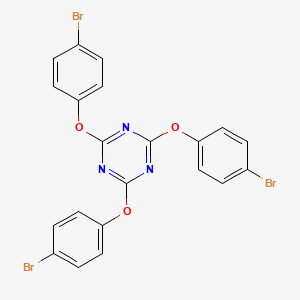
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)


